molecular formula C12H17BClNO2 B1427774 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2096998-30-8

6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1427774
CAS No.: 2096998-30-8
M. Wt: 253.53 g/mol
InChI Key: KGCCRLWSFGILDW-UHFFFAOYSA-N
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Description

“6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 and a molecular weight of 253.53 . It is used in various chemical reactions and has several properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a chlorine atom and a methyl group attached. It also has a dioxaborolan group attached to the pyridine ring . More detailed structural analysis would require specific experimental data or computational modeling.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 340.5±42.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 1.13±0.10 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds The study involves the synthesis of compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group through a three-step substitution reaction. The molecular structures were characterized using various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations were performed to further explore the conformation and properties of the molecules, providing a comprehensive analysis of the compounds' structure and physicochemical characteristics (Huang et al., 2021).

Synthesis, crystal structure, and vibrational properties studies of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline This research outlines the synthesis of compounds featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The compounds were analyzed using spectroscopic methods and X-ray diffraction. DFT and TD-DFT calculations were utilized to examine their vibrational properties, molecular electrostatic potential, and frontier molecular orbitals, offering insights into their molecular structure and potential applications (Wu et al., 2021).

Luminescent Properties and Polymer Synthesis

Synthesis and Luminescent Properties of Fluorene Copolymers Bearing DCM Pendants This study focuses on the synthesis of copolymers integrating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The copolymers were synthesized via the palladium-catalyzed Suzuki coupling reaction and characterized extensively. The copolymers displayed unique absorption and emission properties, making them potential candidates for applications in optoelectronics (Cheon et al., 2005).

Organic Synthesis and Catalytic Applications

Catalytic Enantioselective Borane Reduction of Benzyl Oximes This research explores the synthesis of chiral pyridyl amines using the 1,3,2-dioxaborolan-2-yloxy moiety as a key intermediate. The study highlights the process's catalytic enantioselective approach, indicating the importance of these structures in producing chiral compounds with potential pharmaceutical applications (Huang et al., 2011).

Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling This research presents an optimized synthesis of medicinally important compounds involving a boronic ester with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The study emphasizes the applicability of these conditions to high-throughput chemistry and large-scale synthesis, demonstrating the utility of the mentioned moiety in complex organic syntheses (Bethel et al., 2012).

Safety and Hazards

The compound is classified as acutely toxic (category 3) for oral intake. It is also an eye irritant (category 2). Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Properties

IUPAC Name

6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-7-9(14)15-10(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCRLWSFGILDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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